molecular formula C11H11NO5S B11264483 (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

Cat. No.: B11264483
M. Wt: 269.28 g/mol
InChI Key: MXELSJPFZXQRJS-UHFFFAOYSA-N
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Description

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a compound belonging to the benzothiazepine family This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by oxidation to introduce the dioxido group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in ester or amide derivatives .

Scientific Research Applications

(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dioxido and oxo groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Properties

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

2-(1,1,4-trioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-3-yl)acetic acid

InChI

InChI=1S/C11H11NO5S/c13-10(14)5-7-6-18(16,17)9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14)

InChI Key

MXELSJPFZXQRJS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1(=O)=O)CC(=O)O

Origin of Product

United States

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